molecular formula C25H16N4OS B11080734 3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile

3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B11080734
M. Wt: 420.5 g/mol
InChI Key: LOLFKJLJIGEHQN-UHFFFAOYSA-N
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Description

3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE is a complex heterocyclic compound It features a thieno[2,3-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-naphthylcarbonyl chloride with 3,6-diamino-4-phenylthiophene-2-carboxylic acid in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DIAMINO-2-(2-NAPHTHYLCARBONYL)-4-PHENYLTHIENO[2,3-B]PYRIDIN-5-YL CYANIDE is unique due to its thieno[2,3-b]pyridine core and the presence of both naphthyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H16N4OS

Molecular Weight

420.5 g/mol

IUPAC Name

3,6-diamino-2-(naphthalene-2-carbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C25H16N4OS/c26-13-18-19(15-7-2-1-3-8-15)20-21(27)23(31-25(20)29-24(18)28)22(30)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,27H2,(H2,28,29)

InChI Key

LOLFKJLJIGEHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)N)N)C#N

Origin of Product

United States

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